molecular formula C14H16BNO5S B1434223 (4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid CAS No. 1704082-09-6

(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid

Cat. No. B1434223
M. Wt: 321.2 g/mol
InChI Key: RAICPMRZCYBPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid” is an organic compound . It is used in various research and development applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic acids and their derivatives are generally synthesized through borylation approaches . Protodeboronation, a process involving the removal of a boron group, is also a common reaction involving boronic esters .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholinosulfonyl group attached to a naphthalen-1-yl group, which is further attached to a boronic acid group .


Chemical Reactions Analysis

Boronic acids, such as this compound, are known to undergo various chemical reactions. They can form reversible covalent bonds with 1,2- and 1,3-diols . They are also involved in Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, C14H16BNO5S, and molecular weight, 321.16 .

Scientific Research Applications

Analytical Chemistry Applications

Boronic acids, including naphthalene-based derivatives, are utilized as fluorescent labeling reagents for the determination of diol compounds by High-Performance Liquid Chromatography (HPLC). These compounds offer a way to detect sugars and other diol-containing molecules with high sensitivity due to their fluorescence properties (Terado et al., 2000).

Supramolecular Chemistry

Naphthalene-based boronic acids are key components in supramolecular assemblies, demonstrating the ability to form various structural motifs such as chains, layers, and channels. These compounds exhibit significant versatility in their interactions, leading to the generation of distinct solvatomorphs and polymorphs, which are essential for understanding molecular interactions and designing new materials (Białek et al., 2013).

Biotechnology Applications

In biotechnology, boronic acids, specifically those derived from naphthalene, have been explored for the extraction and purification of sugars from biomass. These compounds can selectively bind to sugar molecules, facilitating their extraction and purification from complex mixtures. This application is particularly relevant in the context of producing renewable biofuels and biochemicals from plant materials (Griffin & Shu, 2004).

Sensing Applications

Naphthalene-based boronic acid derivatives have been developed as sensors for saccharides, exploiting their fluorescent properties. These sensors can operate under physiological conditions, making them suitable for bioanalytical applications, such as monitoring glucose levels in biological fluids (Gao, Zhang, & Wang, 2005).

Future Directions

The future directions for this compound could involve its use in various research and development applications, particularly in the field of organic synthesis .

properties

IUPAC Name

(4-morpholin-4-ylsulfonylnaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO5S/c17-15(18)13-5-6-14(12-4-2-1-3-11(12)13)22(19,20)16-7-9-21-10-8-16/h1-6,17-18H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAICPMRZCYBPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCOCC3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid
Reactant of Route 3
(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid
Reactant of Route 4
(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.